8-Deoxygartanin

Description

8-Desoxygartanin has been reported in Maclura pomifera, Garcinia intermedia, and other organisms with data available.

a butyrylcholinesterase inhibitor; isolated from Garcinia mangostana; structure in first source

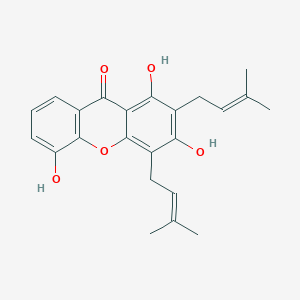

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-12(2)8-10-14-19(25)16(11-9-13(3)4)23-18(20(14)26)21(27)15-6-5-7-17(24)22(15)28-23/h5-9,24-26H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQOVMKBYJKZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316906 | |

| Record name | 8-Deoxygartanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-41-9 | |

| Record name | 8-Deoxygartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Deoxygartanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165.5 °C | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Deoxygartanin: Natural Sources and Isolation

This technical guide provides a comprehensive overview of 8-deoxygartanin, a prenylated xanthone with notable biological activities. The document is intended for researchers, scientists, and professionals in drug development, detailing the natural occurrences of this compound and the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a naturally occurring xanthone that has been predominantly isolated from plants of the genus Garcinia, within the family Clusiaceae. The most significant and widely reported source is the mangosteen fruit (Garcinia mangostana L.).

-

Garcinia mangostana (Mangosteen): This tropical fruit is the primary source of this compound. The compound is found in various parts of the fruit, but it is most concentrated in the pericarp (rind or peel)[1][2][3][4][5]. The pericarp, often a byproduct of fruit consumption, is a rich reservoir of various xanthones, including this compound, which is considered one of the minor xanthone constituents[3]. It has also been detected in the whole fruit and the aril[4][6].

-

Garcinia subelliptica : Research has also identified xanthones in Garcinia subelliptica, suggesting it as another potential natural source for related compounds, although the presence of this compound itself is not as extensively documented as in G. mangostana[7][8].

-

Garcinia multiflora : This species is known to produce various xanthones and benzophenones, making it a candidate for containing this compound or similar structures[9].

-

Maclura pomifera (Osage orange): this compound has been reported in this species, indicating its presence beyond the Garcinia genus[10].

-

Garcinia intermedia : This species is another reported source of this compound[10].

Quantitative Data on Isolation

The yield of this compound can vary significantly based on the plant material, its ripeness, the extraction solvent, and the isolation methodology. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Extraction Method | Isolation Yield | Reference |

| Garcinia mangostana | Pericarp | Maceration with MeOH, followed by partitioning with CH₂Cl₂ and column chromatography | 30 mg from 600 mg of a fraction (F10) derived from 1 kg of dried pericarp | [1] |

| Garcinia mangostana | Pericarp | Extraction with 95% ethanol, followed by column chromatography | 9 mg from a sub-fraction (Fr. 1.1) derived from 1 kg of dried pericarp | [11] |

It is important to note that this compound is often isolated alongside other major xanthones like α-mangostin, γ-mangostin, and gartanin[1][2][5][12][13].

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed protocols adapted from the scientific literature.

This protocol is based on the methodology described by Jung et al. (2006)[1][5].

1. Plant Material Preparation:

-

Dried pericarp of G. mangostana is milled into a fine powder.

2. Extraction:

-

The milled pericarp (e.g., 1 kg) is extracted by maceration with methanol (MeOH; 3 x 5 L) at room temperature for 3 days for each extraction cycle.

-

The combined methanolic extracts are filtered and evaporated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude MeOH extract is suspended in water (H₂O) and successively partitioned with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

The CH₂Cl₂-soluble extract, which is rich in xanthones, is concentrated for further purification.

4. Chromatographic Purification:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The dried CH₂Cl₂ extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Isolation of this compound:

-

A specific fraction (e.g., F10) showing the presence of this compound is further chromatographed over a silica gel column.

-

Elution is performed using a solvent system of n-hexane/EtOAc with increasing polarity (e.g., starting from 20:1).

-

Fractions containing the pure compound are combined and evaporated to yield this compound.

-

5. Structure Elucidation:

-

The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

This protocol is adapted from the methodology described by Chen et al. (2017)[2][11].

1. Plant Material Preparation:

-

Fresh pericarps of G. mangostana are separated, naturally dried, and milled into a powder.

2. Extraction:

-

The powdered material (e.g., 1 kg) is extracted with 95% ethanol to obtain a crude extract.

3. Chromatographic Purification:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude extract is mixed with silica gel and applied to a large silica gel column.

-

The column is eluted with a sequence of solvents: petroleum ether, dichloromethane, and then a gradient of dichloromethane:methanol (e.g., 50:1, 20:1, 10:1, 5:1).

-

Fractions are collected based on TLC analysis.

-

-

Sub-fractionation:

-

The fraction containing this compound (e.g., Fr. 1) is further chromatographed on a silica gel column using a petroleum ether–dichloromethane gradient.

-

-

Final Purification:

-

The resulting sub-fraction (e.g., Fr. 1.1) is subjected to repeated silica gel column chromatography with a petroleum ether–dichloromethane gradient (e.g., 15:1, 7:1, 3:1) to yield pure this compound.

-

Visualizations

While a specific signaling pathway is not extensively detailed in the provided literature, numerous biological activities have been identified. The following diagram illustrates the logical relationships between this compound and its reported biological effects.

This guide provides a foundational understanding for researchers interested in the natural product chemistry and pharmacological potential of this compound. The detailed protocols and compiled data serve as a valuable resource for initiating and advancing research in this area.

References

- 1. doc-developpement-durable.org [doc-developpement-durable.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Constituents of the pericarp of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Xanthones and benzophenones from the stems of Garcinia multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]

The Biosynthesis of 8-Deoxygartanin in Garcinia mangostana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 8-deoxygartanin, a significant prenylated xanthone found in the pericarp of Garcinia mangostana (mangosteen). While the complete enzymatic cascade has not been fully elucidated in G. mangostana, this document synthesizes current knowledge on xanthone biosynthesis to present a putative pathway, supported by data from related species and general biochemical principles. This guide includes a summary of related enzymatic data, detailed experimental protocols for pathway investigation, and a visualization of the proposed biosynthetic route.

Introduction to Xanthone Biosynthesis in Garcinia mangostana

Xanthones, including this compound, are a major class of polyphenolic secondary metabolites in Garcinia mangostana, renowned for their diverse pharmacological activities.[1][2] Their biosynthesis is a complex process originating from primary metabolism and involving a series of enzymatic modifications that lead to a wide array of structurally diverse compounds. The core xanthone scaffold is formed through a mixed biosynthetic origin, utilizing precursors from both the shikimate and acetate pathways.[3] Subsequent tailoring reactions, primarily prenylation, hydroxylation, and methylation, are responsible for the vast diversity of xanthones observed in nature.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the xanthone core.

-

Hydroxylation of the core structure.

-

Sequential prenylation to yield this compound.

Formation of the Xanthone Core: From Shikimate to 1,3,5-Trihydroxyxanthone

The initial steps of xanthone biosynthesis are relatively well-understood and begin with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine.[4] In what is believed to be a phenylalanine-dependent pathway in G. mangostana, L-phenylalanine is converted to benzoyl-CoA.[3]

A key enzymatic step involves benzophenone synthase (BPS) , which catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone. This intermediate is then hydroxylated by a cytochrome P450 enzyme, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone.[3] Regioselective intramolecular oxidative coupling of this benzophenone intermediate, a critical cyclization step, leads to the formation of the core xanthone structure, 1,3,5-trihydroxyxanthone (1,3,5-THX) .[4]

Hydroxylation of the Xanthone Core

Based on the structure of downstream metabolites in G. mangostana, it is hypothesized that 1,3,5-THX undergoes hydroxylation at the C-8 position to form 1,3,5,8-tetrahydroxyxanthone . The specific hydroxylase responsible for this reaction in G. mangostana has not yet been identified.

Sequential Prenylation to this compound

The final and most characteristic modifications in the biosynthesis of this compound are the sequential additions of two prenyl groups derived from dimethylallyl pyrophosphate (DMAPP) . These reactions are catalyzed by prenyltransferases (PTs) . While the specific PTs from G. mangostana have not been characterized, studies on PTs from other plants, such as Hypericum species, provide insights into their function.[5][6]

-

First Prenylation: The first prenyl group is proposed to be added to the C-2 position of 1,3,5,8-tetrahydroxyxanthone by a xanthone-specific prenyltransferase (GmPT1, putative), resulting in 1,3,5,8-tetrahydroxy-2-(3-methyl-2-butenyl)xanthone .

-

Second Prenylation: A second prenylation event, catalyzed by another putative prenyltransferase (GmPT2), is thought to occur at the C-4 position, yielding the final product, This compound (1,3,5-trihydroxy-2,4-bis(3-methyl-2-butenyl)-9H-xanthen-9-one) . It is also plausible that a single, less specific prenyltransferase could catalyze both steps.

The close structural relationship between this compound and gartanin (1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)xanthone) suggests that gartanin could be a precursor to other xanthones through further hydroxylation, or they may arise from a common, yet-to-be-identified intermediate.

Quantitative Data

As the specific enzymes for the later stages of this compound biosynthesis in G. mangostana have not been isolated and characterized, kinetic data for these specific enzymes are unavailable. However, to provide a reference for researchers, the following table summarizes kinetic parameters of a characterized xanthone prenyltransferase from Hypericum perforatum (HpPT4px-v1), which acts on various xanthone substrates.[6]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| HpPT4px-v1 | 1,3,5,6-Tetrahydroxyxanthone | 10.3 ± 1.1 | 0.046 ± 0.001 | 4466 |

| 1,3,5-Trihydroxyxanthone | 18.5 ± 2.6 | 0.021 ± 0.001 | 1135 | |

| 1,3,7-Trihydroxyxanthone | 30.1 ± 3.9 | 0.025 ± 0.001 | 831 | |

| 1,3,6,7-Tetrahydroxyxanthone | 43.5 ± 5.4 | 0.029 ± 0.001 | 667 |

Table 1: Kinetic parameters of a representative xanthone prenyltransferase from Hypericum perforatum.[6] Data are presented as mean ± standard error.

Experimental Protocols

This section outlines generalized protocols for the key experiments required to elucidate the biosynthetic pathway of this compound.

Isolation and Identification of Xanthones

Objective: To extract and identify this compound and potential biosynthetic intermediates from G. mangostana pericarp.

Protocol:

-

Extraction: Dried and powdered pericarp of G. mangostana is extracted exhaustively with methanol at room temperature. The solvent is evaporated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the compounds based on polarity.

-

Chromatographic Separation: The fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., n-hexane-ethyl acetate).

-

Purification: Final purification of individual compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Heterologous Expression and Characterization of Prenyltransferases

Objective: To identify and characterize the prenyltransferase(s) involved in this compound biosynthesis.

Protocol:

-

Gene Identification: Candidate prenyltransferase genes are identified from a G. mangostana transcriptome database by homology searches with known plant aromatic prenyltransferases.

-

Gene Cloning: The full-length cDNA of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as Saccharomyces cerevisiae (yeast) or insect cells.

-

Heterologous Expression: The expression vector is transformed into the host organism. Protein expression is induced under appropriate conditions.

-

Microsome Isolation: For membrane-bound prenyltransferases, microsomes are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The activity of the recombinant enzyme is assayed in a reaction mixture containing:

-

Microsomal protein preparation

-

The putative xanthone acceptor substrate (e.g., 1,3,5,8-tetrahydroxyxanthone)

-

The prenyl donor, DMAPP

-

A buffered solution with divalent cations (e.g., Mg2+ or Mn2+)

-

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS to identify the prenylated xanthones. The structure of the product is confirmed by comparison with an authentic standard or by NMR analysis.

-

Kinetic Analysis: Enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Garcinia mangostana.

Experimental Workflow for Prenyltransferase Characterization

Caption: Workflow for heterologous expression and characterization of prenyltransferases.

Conclusion

The biosynthesis of this compound in Garcinia mangostana is a multi-step process that culminates in the prenylation of a hydroxylated xanthone core. While the early stages of xanthone formation are reasonably well-established, the specific enzymes responsible for the later hydroxylation and prenylation steps in G. mangostana remain to be definitively identified and characterized. The proposed pathway and experimental protocols outlined in this guide provide a framework for future research aimed at fully elucidating this important biosynthetic pathway. Such research will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of these valuable pharmacologically active compounds.

References

- 1. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 5. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Deoxygartanin: A Technical Guide to its Biological Activities

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 8-Deoxygartanin is a prenylated xanthone naturally occurring in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] As a member of the xanthone family, which is noted for a wide range of pharmacological effects, this compound has been the subject of various investigations to determine its therapeutic potential.[3][4] This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows to support ongoing research and development efforts.

Quantitative Data Summary

The biological activities of this compound have been quantified across several domains, including anti-inflammatory, enzyme inhibitory, antiplasmodial, and cytotoxic effects. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Anti-inflammatory & Cytotoxic Activity

| Target/Cell Line | Activity | IC₅₀ Value | Source |

| NF-κB (p65) | Anti-inflammatory | 11.3 µM | [5][6] |

| SK-MEL-28 (Human Melanoma) | Cytotoxic | - | [7] |

Note: While a cytotoxic effect on SK-MEL-28 cells was reported, a specific IC₅₀ value for this compound was not provided in the cited source.

Table 2: Enzyme Inhibitory Activity

| Enzyme | Source Organism/System | IC₅₀ Value | Source |

| Butyrylcholinesterase (BChE) | Not Specified | 2.46 µg/mL | [5] |

| Acetylcholinesterase (AChE) | Not Specified | 7.75 µg/mL | [5] |

Note: this compound is described as a selective inhibitor of Butyrylcholinesterase (BChE).[6][7]

Table 3: Antiplasmodial Activity

| Organism | Strain | IC₅₀ Value | Source |

| Plasmodium falciparum | W2 (Chloroquine-resistant) | 11.8 µM | [6][8] |

Table 4: Antimicrobial Activity

| Organism | Strain(s) | Activity Level | Source |

| Methicillin-resistant S. aureus (MRSA) | ATCC 43300, CGMCC 1.12409 | Negligible | [9] |

| Vibrio spp. | V. vulnificus, V. rotiferianus, V. campbellii | Negligible | [9] |

Signaling Pathways and Logical Relationships

Visual diagrams are crucial for understanding the mechanisms of action and the scope of biological activities.

Caption: Figure 1: Mechanism of NF-κB Inhibition by this compound.

Caption: Figure 2: Summary of this compound's Bioactivities.

Experimental Protocols & Workflows

The isolation and evaluation of this compound involve multi-step procedures. The following diagram and protocols are representative of methodologies described in the literature.[7][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | CAS:33390-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. apexbt.com [apexbt.com]

- 9. Recent evidence on prominent anti-bacterial capacities of compounds derived from the mangosteen fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doc-developpement-durable.org [doc-developpement-durable.org]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

8-Deoxygartanin: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deoxygartanin is a prenylated xanthone, a class of naturally occurring polyphenolic compounds. Primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), it has garnered interest in the scientific community for its potential biological activities.[1][2] Like many other xanthones, this compound is a lipophilic molecule, a characteristic that significantly influences its solubility in various media. Understanding its solubility is a critical first step in the design of in vitro biological assays, the development of analytical methods, and the formulation of potential therapeutic agents.

This technical guide provides a consolidated overview of the known solubility of this compound in different solvents, a detailed experimental protocol for solubility determination, and a logical workflow for this analytical process.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar aprotic organic solvents and significantly lower in aqueous media. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Type | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (262.86 mM) | Experimental |

| Acetonitrile | Polar Aprotic | Soluble | Vendor Data Sheet[3] |

| Acetone | Polar Aprotic | Soluble | Vendor Data Sheet[4] |

| Chloroform | Nonpolar | Soluble | Vendor Data Sheet[4] |

| Dichloromethane | Nonpolar | Soluble | Vendor Data Sheet[4] |

| Ethyl Acetate | Polar Aprotic | Soluble | Vendor Data Sheet[4] |

| Water | Polar Protic | 0.0094 g/L (Predicted) | Computational |

Note: The term "Soluble" is qualitative as provided by chemical suppliers and indicates that the compound dissolves in the solvent, but the exact concentration is not specified. For DMSO, it is noted that ultrasonic assistance may be required to achieve the stated solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., ethanol, methanol, acetonitrile, phosphate-buffered saline pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to shake for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation:

-

After the incubation period, visually confirm the presence of undissolved solid at the bottom of the vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.

c. Quantification by HPLC:

-

Method Development: An appropriate HPLC method must be established. For xanthones like this compound, a reverse-phase C18 column is typically effective. A gradient elution using a mobile phase of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%) is common. Detection is usually performed with a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

References

8-Deoxygartanin: A Technical Guide on its Discovery, Synthesis, and Biological Activity

Abstract

8-Deoxygartanin is a prenylated xanthone first identified in the ripe fruits of the mangosteen (Garcinia mangostana).[1] This document provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide details its isolation from natural sources, methods for its chemical synthesis, and its significant biological effects, including anti-inflammatory, enzyme inhibitory, antiplasmodial, and cytotoxic activities. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Discovery and Isolation

This compound is a naturally occurring xanthone that has been isolated from several plant species, most notably from the pericarp, stem bark, and ripe fruit of the mangosteen (Garcinia mangostana).[1][2][3][4] It has also been identified in other plants such as Maclura pomifera and Garcinia intermedia.[5] As a minor xanthone constituent in mangosteen, its isolation requires multi-step chromatographic separation from the major components, such as α- and γ-mangostin.[3][6]

General Isolation Protocol

The isolation of this compound from Garcinia mangostana pericarp typically involves solvent extraction followed by column chromatography.[3]

-

Extraction : The dried and milled pericarp is first extracted exhaustively with methanol at room temperature.

-

Solvent Partitioning : The resulting crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The xanthone fraction, including this compound, is concentrated in the dichloromethane-soluble extract.[3]

-

Chromatographic Separation : The CH2Cl2 extract is subjected to repeated column chromatography. A common method involves using a silica gel column with a gradient elution system, such as n-hexane/ethyl acetate, to separate the different xanthones.[3]

-

Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification is often achieved through further chromatographic steps, such as preparative HPLC or crystallization, to yield pure this compound.[3][7]

References

- 1. connectsci.au [connectsci.au]

- 2. caymanchem.com [caymanchem.com]

- 3. doc-developpement-durable.org [doc-developpement-durable.org]

- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 8-Deoxygartanin

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a xanthone found in Garcinia mangostana (mangosteen). The information presented herein is intended to support research, development, and quality control activities involving this bioactive compound.

Chemical Structure

This compound is a prenylated xanthone with the following chemical structure:

IUPAC Name: 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one[1] Molecular Formula: C₂₃H₂₄O₅[1] Molecular Weight: 380.4 g/mol [1][2] CAS Number: 33390-41-9[1]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 1 | - | 161.9 |

| 2 | - | 111.1 |

| 3 | - | 163.7 |

| 4 | 6.25 (s) | 93.3 |

| 4a | - | 156.3 |

| 5 | 6.72 (s) | 104.3 |

| 5a | - | 152.4 |

| 6 | - | 119.6 |

| 7 | - | 124.5 |

| 8 | - | 116.8 |

| 8a | - | 152.5 |

| 9 | - | 184.3 |

| 1' | 3.37 (d, J=7.2 Hz) | 21.8 |

| 2' | 5.29 (t, J=7.2 Hz) | 122.3 |

| 3' | - | 131.6 |

| 4' | 1.79 (s) | 25.4 |

| 5' | 1.65 (s) | 17.6 |

| 1'' | 4.10 (d, J=7.3 Hz) | - |

| 2'' | 5.26 (t) | - |

| 3'' | - | - |

| 4'' | 1.61 (s) | - |

| 5'' | 1.72 (s) | - |

| 1-OH | 13.95 (s) | - |

| 3-OH | - | - |

| 5-OH | - | - |

Note: The data presented is a compilation from various sources and may have been recorded in different solvents. Minor variations in chemical shifts are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 381.17 | Protonated molecular ion |

| Fragments | 325.11 | Characteristic product ions from MS/MS fragmentation[3] |

| 307.10 | ||

| 269.04 | ||

| 241.05 | ||

| 215.03 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has also been used to confirm the molecular formula of related xanthones, a technique applicable to this compound.[4][5]

Ultraviolet-Visible (UV) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system present. Xanthones typically exhibit several absorption maxima in the UV-Vis region.

Table 3: UV-Vis Absorption Maxima for Xanthones

| λmax (nm) |

| ~245 |

| ~260 |

| ~318 |

| ~360 |

Note: These are characteristic absorption maxima for the xanthone scaffold.[6][7] The exact λmax values for this compound may vary slightly depending on the solvent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on methods reported in the literature.

Isolation of this compound

This compound is typically isolated from the pericarp of Garcinia mangostana.[4] The general procedure involves:

-

Extraction: The dried and milled pericarp is extracted with a solvent such as methanol.[4]

-

Partitioning: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, methylene chloride, ethyl acetate, and n-butanol.[4]

-

Chromatography: The fraction containing this compound is subjected to repeated column chromatography on silica gel or Sephadex LH-20, using solvent systems such as n-hexane/ethyl acetate mixtures.[4]

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer, for instance, at 300 or 400 MHz for ¹H and a corresponding frequency for ¹³C.[4]

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry (LC-MS)

-

Instrumentation: A Liquid Chromatography system coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer is often used.[3][8]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.

-

Analysis: Data is acquired in full scan mode to determine the parent ion and in MS/MS mode to obtain fragmentation patterns. The collision energy for fragmentation is optimized for the compound of interest.[8]

-

UV-Visible Spectrophotometry

-

Instrumentation: A standard UV-Vis spectrophotometer is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-600 nm) to determine the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow for the isolation and analysis of this compound and its reported biological activities.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Caption: Reported biological activities of this compound.

References

- 1. This compound | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

8-Deoxygartanin: A Technical Review for Drug Discovery and Development

Executive Summary: 8-Deoxygartanin is a prenylated xanthone naturally occurring in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological profile, which includes anti-inflammatory, enzyme inhibitory, anticancer, and antiplasmodial activities.[3][4][5] Mechanistically, this compound is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation, and to selectively inhibit butyrylcholinesterase (BChE), a target in neurodegenerative disease research.[3][5] Furthermore, it demonstrates cytotoxic effects against cancer cell lines by inducing cell cycle arrest and apoptosis.[5] This document provides a comprehensive technical overview of the existing literature on this compound, presenting quantitative biological data, detailed experimental protocols, and visual representations of its mechanisms and relevant workflows to support further research and development.

Chemical and Physical Properties

This compound, also known as 8-Desoxygartanin, is a member of the xanthone class of organic compounds.[6] It is one of over 60 xanthones that have been isolated from the mangosteen fruit.[7][8]

-

IUPAC Name: 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one[6]

-

Appearance: Solid[6]

-

Melting Point: 165.5 °C[6]

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with key activities quantified by half-maximal inhibitory concentration (IC₅₀) values. These findings highlight its potential as a lead compound for multiple therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway. It directly inhibits the p65 subunit of NF-κB from binding to DNA, a critical step in the inflammatory response.[3][9]

Enzyme Inhibitory Activity

The compound is a notable inhibitor of cholinesterases, enzymes critical to neurotransmission and a key target in Alzheimer's disease therapy. It shows selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[3][5]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against human melanoma cells (SK-MEL-28).[5] Its mechanism involves the induction of cell cycle arrest at the G1 phase and the promotion of apoptosis.[5]

Antiplasmodial Activity

The compound shows promising activity against the W2 strain of Plasmodium falciparum, which is known to be resistant to chloroquine and other antimalarial drugs.[4][5][9]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's biological activities.

| Biological Target/Assay | Cell Line / Organism | Activity Metric | Value | Reference(s) |

| NF-κB p65 DNA Binding | Cell-free assay | IC₅₀ | 11.3 µM | [3][5][9] |

| Butyrylcholinesterase (BChE) | Enzyme assay | IC₅₀ | 2.46 µg/mL | [3] |

| Acetylcholinesterase (AChE) | Enzyme assay | IC₅₀ | 7.75 µg/mL | [3] |

| Antiplasmodial Activity | P. falciparum (W2 strain) | IC₅₀ | 11.8 µM | [4][5][9] |

| Cytotoxicity | SK-MEL-28 (Human Melanoma) | G1 Cell Cycle Arrest | 92% at 5 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

This compound intervenes in the canonical NF-κB pathway. By inhibiting the p65 subunit, it prevents the transcription of pro-inflammatory cytokines and other downstream targets, thereby exerting its anti-inflammatory effects.

Induction of G1 Phase Cell Cycle Arrest

In cancer cells, this compound has been shown to halt the cell division cycle at the G1 checkpoint. This arrest prevents the cell from entering the S phase (DNA synthesis), ultimately inhibiting proliferation and potentially leading to apoptosis.

Key Experimental Protocols

Extraction and Isolation from G. mangostana

The protocol for isolating this compound involves solvent extraction followed by chromatographic purification.[10]

-

Maceration: Dried and milled pericarp of G. mangostana is extracted by maceration with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The xanthone-rich fraction is typically found in the CH₂Cl₂ partition.

-

Column Chromatography: The dried CH₂Cl₂ extract is subjected to column chromatography over silica gel.

-

Fractionation: A gradient solvent system (e.g., n-hexane/EtOAc) is used to elute fractions from the column.

-

Purification: Fractions containing this compound are further purified, often using a Sephadex LH-20 column with methanol as the eluent, to yield the pure compound.[10]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE and BChE inhibitors.[5]

-

Principle: The assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine.

-

Reaction: Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB).

-

Measurement: The rate of TNB formation is measured spectrophotometrically at approximately 412 nm.

-

Inhibition: In the presence of an inhibitor like this compound, the rate of the reaction decreases. The IC₅₀ value is calculated by measuring the enzyme activity at various inhibitor concentrations.

NF-κB p65 Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibition of p65 activation.[5]

-

Plate Preparation: A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Sample Incubation: Nuclear extracts from cells treated with or without this compound are added to the wells. Activated p65 from the extract binds to the oligonucleotide.

-

Antibody Binding: A primary antibody specific for the p65 subunit is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detection: A colorimetric substrate for the enzyme is added. The resulting color intensity is proportional to the amount of bound p65.

-

Quantification: The absorbance is read on a plate reader, and the IC₅₀ value for inhibition is determined.

Cell Viability and Cell Cycle Analysis

To assess cytotoxic effects and cell cycle arrest, standard cell biology techniques are employed.[5]

-

Cell Culture: A relevant cell line (e.g., human melanoma SK-MEL-28) is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Viability Assay (e.g., MTT, CCK-8): A reagent is added that is converted into a colored formazan product by metabolically active cells. The color intensity, measured spectrophotometrically, is proportional to the number of viable cells.

-

Cell Cycle Analysis (Flow Cytometry):

-

Cells are harvested, fixed, and permeabilized.

-

A fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide) is added.

-

The fluorescence intensity of individual cells is measured by a flow cytometer. The intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This compound is a promising natural product with well-defined activities against key targets in inflammation, neurodegeneration, cancer, and infectious disease. Its demonstrated mechanisms, including NF-κB inhibition and induction of cell cycle arrest, provide a solid foundation for further investigation.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: To validate the in vitro findings in relevant animal models of disease.

-

Target Deconvolution: To identify additional molecular targets that may contribute to its diverse biological effects.

The comprehensive data presented in this review serves as a valuable resource for researchers and professionals in drug development, underscoring the potential of this compound as a scaffold for novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound | CAS:33390-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Polyphenols from the mangosteen (Garcinia mangostana) fruit for breast and prostate cancer [frontiersin.org]

- 9. glpbio.com [glpbio.com]

- 10. doc-developpement-durable.org [doc-developpement-durable.org]

Methodological & Application

Application Notes and Protocols for the Extraction of 8-Deoxygartanin from Garcinia mangostana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Garcinia mangostana L., commonly known as mangosteen, is a tropical fruit renowned for its rich content of bioactive compounds, particularly xanthones, in its pericarp (peel).[1][2] These xanthone derivatives, including α-mangostin, γ-mangostin, gartanin, and 8-deoxygartanin, exhibit a wide range of pharmacological properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4][5] this compound is a minor xanthone that has garnered interest for its potential therapeutic applications.[2][6] These application notes provide detailed protocols for the extraction and isolation of this compound from the pericarp of G. mangostana, tailored for research and drug development purposes.

Extraction and Isolation Strategies

The general strategy for isolating this compound involves a multi-step process that begins with a crude solvent extraction from the dried pericarp, followed by fractionation and purification using various chromatographic techniques. The pericarp is the primary source of xanthones in the fruit, containing significantly higher concentrations than other parts like the aril or leaves.[7]

-

Initial Extraction: The process typically starts with maceration of the dried, powdered pericarp in a polar solvent like methanol or ethanol to create a crude extract.[8][9] Other methods such as Soxhlet extraction and ultrasonic-assisted extraction can also be employed to obtain the initial xanthone-rich extract.[6][10]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This involves dissolving the extract in an aqueous solution and sequentially extracting it with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), ethyl acetate, and n-butanol.[8] This step separates compounds based on their polarity, with xanthones typically concentrating in the dichloromethane and ethyl acetate fractions.[8][11]

-

Chromatographic Purification: The target fraction (e.g., dichloromethane-soluble) is further purified using a combination of chromatographic methods.[8][11]

-

Silica Gel Column Chromatography: This is a common first step to separate the complex mixture into simpler fractions based on polarity.[8][9]

-

Sephadex LH-20 Chromatography: This technique separates compounds based on molecular size and is effective for purifying xanthones.[8]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is often used in the final stages to achieve high purity of the isolated compound.[8][12]

-

The overall workflow is a systematic process of enrichment and purification, as illustrated in the diagram below.

Caption: A generalized workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: Maceration, Partitioning, and Multi-Step Chromatography

This protocol is a comprehensive method for isolating this compound, adapted from procedures described in scientific literature.[8][9][11]

Materials and Equipment:

-

Dried Garcinia mangostana pericarp

-

Methanol (MeOH)

-

n-hexane

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

HPLC system with a semi-preparative column

-

Glass columns for chromatography

-

Standard laboratory glassware

Procedure:

Part A: Extraction and Partitioning

-

Mill 1 kg of dried G. mangostana pericarp into a fine powder.[8]

-

Macerate the powder with methanol (3 x 5 L) at room temperature, with each maceration lasting 3 days.[8]

-

Filter the extracts and combine them. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Suspend the crude extract (approx. 324 g) in 700 mL of distilled water.[8]

-

Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), followed by dichloromethane (3 x 500 mL), and then ethyl acetate (3 x 500 mL).[8]

-

Collect each solvent phase and evaporate the solvent to yield the dried n-hexane, CH2Cl2, and EtOAc extracts. The CH2Cl2-soluble fraction is known to be rich in xanthones, including this compound.[8][11]

Part B: Chromatographic Purification

-

Subject the dried CH2Cl2 extract (approx. 111 g) to silica gel column chromatography. Elute with a gradient solvent system, such as chloroform/methanol or n-hexane/ethyl acetate, starting from low polarity and gradually increasing.[8]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show similar profiles.

-

Take a fraction enriched with this compound (e.g., Fraction F10 as described in the literature) for further purification.[8]

-

Chromatograph this enriched fraction (e.g., 600 mg) over another silica gel column, eluting with a solvent system of n-hexane/EtOAc (e.g., starting from 20:1 and progressing to pure EtOAc).[8]

-

Alternatively, an ethyl acetate extract can be fractionated on a silica gel column, and the resulting fractions further purified on a reversed-phase silica gel column using a MeOH:H2O mixture to yield this compound.[9]

-

The final purification can be achieved using semi-preparative reversed-phase HPLC if necessary to ensure high purity.

Protocol 2: Accelerated Solvent Extraction (ASE) for Rapid Analysis

This protocol is suitable for rapid extraction and quantitative screening of xanthones, including this compound, using an automated system.[13]

Materials and Equipment:

-

Dried, powdered G. mangostana pericarp

-

Methanol or Ethanol

-

Accelerated Solvent Extractor (ASE) system

-

UHPLC-UV or UHPLC-MS system

Procedure:

-

Mix the pericarp powder with a dispersing agent like diatomaceous earth and pack it into the ASE extraction cell.

-

Set the ASE parameters. Typical conditions can include:

-

Solvent: 95% Ethanol

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Cycles: 2-3 cycles

-

-

Perform the extraction. The entire automated process typically takes less than 30 minutes.[13]

-

Collect the extract and, if necessary, dilute it with an appropriate solvent.

-

Analyze the extract using a validated UHPLC method to identify and quantify this compound and other xanthones.[13]

Quantitative Data Summary

The yield of this compound can vary based on the plant material and the extraction and purification methods employed. The following table summarizes quantitative data from cited literature.

| Starting Material | Method | Fraction Used for Isolation | Amount of Fraction | Yield of this compound | Purity | Reference |

| 1 kg dried pericarp | Methanol Maceration -> Partitioning -> Silica Gel CC | CH2Cl2-soluble fraction F10 | 600 mg | 30 mg | Pure | [8] |

| 4 kg dried pericarp | Methanol Extraction -> Partitioning -> Silica Gel CC | EtOAc-soluble fraction GME1 | 400 mg | 16 mg | Pure | [9] |

Note: The yields represent the amount of pure compound isolated from a specific, enriched fraction, not from the total crude extract.

For total xanthones, different initial extraction methods show varying efficiencies:

| Method | Solvent | Duration | Total Xanthone Yield | Reference |

| Ultrasonic-Assisted | 80% Ethanol | 0.5 h | 0.1760 mg/g dry weight | [6] |

| Soxhlet | 80% Ethanol | 2 h | 0.1221 mg/g dry weight | [6] |

| Maceration | 80% Ethanol | 2 h | 0.0565 mg/g dry weight | [6] |

Biological Activity Evaluation

Once isolated, this compound can be evaluated for various biological activities, which is a critical step in the drug development process. Xanthones from G. mangostana are known for their antioxidant, anti-inflammatory, and anti-proliferative effects.[3][11] The logical flow for this evaluation is depicted below.

Caption: A logical workflow for assessing the biological activity of isolated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. oamjms.eu [oamjms.eu]

- 6. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps [mdpi.com]

- 7. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doc-developpement-durable.org [doc-developpement-durable.org]

- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 10. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

Application Note: Purification of 8-Deoxygartanin via Silica Gel Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Deoxygartanin is a prenylated xanthone primarily isolated from the pericarp and stem bark of the mangosteen fruit (Garcinia mangostana L.).[1][2] This class of compounds, including this compound, has garnered significant interest in the scientific community due to a wide range of biological activities. Research has shown that this compound exhibits anti-inflammatory, enzyme inhibitory, and cytotoxic properties, making it a compound of interest for further investigation in drug discovery and development.[2][3][4]

Effective isolation and purification are critical steps to enable accurate biological and pharmacological studies. Column chromatography, particularly using a silica gel stationary phase, is a robust and widely adopted method for the purification of this compound from crude plant extracts or semi-purified fractions.[1][5] This document provides a detailed protocol for the purification of this compound and summarizes the key experimental parameters.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below for reference.

| Property | Value | Reference(s) |

| CAS Number | 33390-41-9 | [2][6] |

| Molecular Formula | C₂₃H₂₄O₅ | [2][6] |

| Molecular Weight | 380.4 g/mol | [2][6] |

| Appearance | Solid | [6][7] |

| Melting Point | 165.5 °C | [6] |

| Solubility | Soluble in Acetonitrile, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [2][4] |

Experimental Protocols

The purification of this compound is typically a multi-step process that begins with extraction from the raw plant material, followed by fractionation and final purification using column chromatography.

This initial phase aims to create a xanthone-rich extract from the plant material, which serves as the starting material for the final purification.

-

Extraction:

-

Liquid-Liquid Partitioning:

-

Initial Column Chromatography (Fractionation):

-

The dried CH₂Cl₂ extract is subjected to a primary round of silica gel column chromatography.

-

The column is eluted with a gradient of chloroform/methanol to yield several primary fractions.[1] These fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing a mixture of xanthones, including this compound, are combined to be used in the next purification step. In a documented example, this was labeled as "Fraction F10".[1]

-

This protocol details the final isolation of this compound from the enriched fraction obtained above.

-

Objective: To isolate pure this compound from a xanthone-rich fraction.

-

Materials & Equipment:

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: n-hexane and Ethyl Acetate (EtOAc), both HPLC grade.

-

Apparatus: Glass chromatography column, fraction collector (optional), round-bottom flasks, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm).

-

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the column and allow it to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.

-

Sample Loading: Dissolve the semi-purified fraction (e.g., 600 mg of "Fraction F10") in a minimal amount of dichloromethane or ethyl acetate.[1] Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully layer this powder on top of the packed silica gel bed.

-

Elution: Begin elution with the starting mobile phase, n-hexane:EtOAc (20:1, v/v).[1]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested step-gradient is as follows:

-

n-hexane:EtOAc (20:1)

-

n-hexane:EtOAc (10:1)

-

n-hexane:EtOAc (5:1)

-

n-hexane:EtOAc (2:1)

-

n-hexane:EtOAc (1:1)

-

Pure Ethyl Acetate (100%)[1]

-

-

Fraction Collection: Collect eluting solvent in appropriately sized fractions (e.g., 10-20 mL tubes).

-

Monitoring by TLC: Spot aliquots from every few fractions onto a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualize under a UV lamp. Combine fractions that show a single spot corresponding to the Rf value of this compound.

-

Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.[1]

-

The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC).[8] The identity of this compound can be confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), by comparing the obtained data with published literature values.[6]

Data Presentation

The following table summarizes quantitative data and conditions from published literature on the purification of this compound.

| Method | Starting Material | Stationary Phase | Mobile Phase System | Yield/Result | Reference |

| Silica Gel Column Chromatography | 600 mg of a semi-purified fraction (F10) from G. mangostana pericarp | Silica Gel | n-hexane/EtOAc gradient (from 20:1 to 100% EtOAc) | 30 mg of this compound | [1] |

| Multi-step Chromatography | Crude chloroform extract from G. mangostana stem bark | Silica Gel, Sephadex LH-20, and preparative HPLC | Various gradients including Hexanes-EtOAc-MeOH and CH₂Cl₂-acetone | 3.1 mg of this compound (from 100 mg sub-fraction) | [3] |

Visualized Workflows

References

- 1. doc-developpement-durable.org [doc-developpement-durable.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Xanthones from the Pericarp of Garcinia mangostana | MDPI [mdpi.com]

- 6. This compound | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. lcms.cz [lcms.cz]

Application Note and Protocol: HPLC Quantification of 8-Deoxygartanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Deoxygartanin, a xanthone found in sources such as the pericarp of mangosteen (Garcinia mangostana). The described method is applicable for the quality control of raw materials, extracts, and finished products containing this bioactive compound. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a prenylated xanthone that has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality assurance in the pharmaceutical and nutraceutical industries. This application note details a reliable HPLC method for its determination.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plant extracts, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances.

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.

-

Loading: Accurately weigh and dissolve the sample extract in a minimal amount of methanol. Dilute with water to a final concentration where the methanol percentage is low enough to ensure retention on the C18 sorbent. Load the sample solution onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

-

Elution: Elute the this compound and other xanthones with 5 mL of methanol.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[2]

Standard Solution Preparation

-

Primary Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

HPLC Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |

| Mobile Phase B | Methanol[3][4] |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 254 nm[4][5] |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 35 | 65 |

| 5 | 25 | 75 |

| 25 | 15 | 85 |

| 35 | 0 | 100 |

| 45 | 0 | 100 |

| 50 | 35 | 65 |

| 60 | 35 | 65 |

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of the HPLC method for the quantification of xanthones, including this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |

| Precision (%RSD) | < 2%[6] |

| Accuracy (Recovery %) | 98 - 102% |

Visualization of Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The provided protocol for sample preparation and chromatographic analysis, along with the method's performance characteristics, offers a solid foundation for researchers, scientists, and drug development professionals to implement this analytical procedure in their laboratories. Adherence to good laboratory practices is essential for obtaining accurate and reproducible results.

References

Application Note: Quantitative Analysis of 8-Deoxygartanin in Plant Extracts by LC-MS

For Research, Scientist, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 8-deoxygartanin in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a prenylated xanthone found in plants such as Garcinia mangostana, has demonstrated various pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2][3][4] Accurate and sensitive quantification of this compound in plant materials is crucial for quality control, drug discovery, and pharmacokinetic studies. The described methodology outlines sample preparation, LC-MS conditions, and data analysis. Additionally, this document presents a summary of reported this compound concentrations in different parts of Garcinia mangostana and visual representations of the experimental workflow and a relevant biological pathway.

Introduction

This compound is a naturally occurring xanthone that has garnered significant interest in the scientific community due to its potential therapeutic properties. It has been identified as an inhibitor of NF-κB p65 binding and cholinesterases, suggesting its role in modulating inflammatory and neurological pathways.[1] Found predominantly in the pericarp of Garcinia mangostana (mangosteen), the concentration of this compound can vary significantly between different parts of the plant.[5][6] Therefore, a robust and reliable analytical method is essential for its quantification. LC-MS offers high sensitivity and selectivity, making it the ideal technique for analyzing complex plant extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, which can be adapted based on the specific plant matrix.

Materials:

-

Dried and milled plant material (e.g., pericarp of Garcinia mangostana)

-

Methanol (HPLC grade)[5]

-

Dichloromethane (CH2Cl2)[7]

-

n-Hexane[7]

-

Ethyl acetate (EtOAc)[7]

-

Water (deionized or distilled)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)[8]

Procedure:

-

Maceration: Weigh 1 kg of dried and milled plant material and place it in a suitable container. Add 5 L of methanol and allow it to macerate at room temperature for 3 days. Repeat the extraction two more times with fresh methanol.[7]

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Fraction Evaporation: Evaporate the solvent from each fraction using a rotary evaporator to obtain the dried fractions.

-

Sample Preparation for LC-MS:

-

Accurately weigh a portion of the dried extract (e.g., 16 mg) and dissolve it in 4 mL of methanol to achieve a concentration of 4 mg/mL.[8]

-

Vortex the solution until the extract is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the LC-MS system.[8]

-

LC-MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (e.g., QTOF-MS).[5][6]

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used (e.g., Agilent Zorbax C18, 4.6 mm × 250 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient elution using a binary solvent system is typical.

-

Gradient Program:

-

Start with 65% B.

-

Increase to 75% B over 5 minutes.

-

Increase to 85% B over 20 minutes.

-

Increase to 100% B over 10 minutes and hold for 10 minutes.[8]

-

-

Flow Rate: 1 mL/min.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be used for the analysis of xanthones.[5][6]

-

Data Acquisition: Full scan mode to identify the precursor ion of this compound ([M+H]+ or [M-H]-). The exact mass can be used for confirmation. Tandem MS (MS/MS) can be used for structural elucidation and more selective quantification.

-

Collision Energy: The collision energy for fragmentation should be optimized for this compound. A reported value for this compound is 11 V.[6]

Quantitative Data

The concentration of this compound varies significantly across different parts of the Garcinia mangostana plant. The following table summarizes quantitative data from a study by Khaw et al. (2014).